molecular formula C25H22N2O3S B5777742 2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE

2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B5777742
M. Wt: 430.5 g/mol
InChI Key: UZTVSBAPMAGQJA-UHFFFAOYSA-N
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Description

2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes both a benzylbenzenesulfonamido group and a naphthylacetamide group, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions to form N-benzylbenzenesulfonamide.

    Acylation: The N-benzylbenzenesulfonamide is then reacted with naphthylacetic acid chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the sulfonamide or acetamide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes, while the naphthylacetamide group may interact with other biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Naphthalene derivatives: Compounds like naphthalene-1-acetic acid, which have similar structural features.

Uniqueness

The unique combination of a benzylbenzenesulfonamido group and a naphthylacetamide group in 2-(N-BENZYLBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)ACETAMIDE provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c28-25(26-24-17-9-13-21-12-7-8-16-23(21)24)19-27(18-20-10-3-1-4-11-20)31(29,30)22-14-5-2-6-15-22/h1-17H,18-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTVSBAPMAGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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